3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with a piperidine-1-carbonyl group at the 6-position and two methyl groups at the 3 and 5 positions
Preparation Methods
The synthesis of 3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the thieno[2,3-d]pyrimidin-4-one core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno[2,3-d]pyrimidine core can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding dihydro derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows for the modification of its functional groups, enabling the design of derivatives with enhanced biological activity. In addition to its medicinal applications, this compound has also been explored for its potential use in material science, particularly in the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is primarily related to its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been found to inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) . By binding to the active site of these enzymes, the compound disrupts the cell cycle, leading to apoptosis or programmed cell death. Additionally, the compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared to other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . While these compounds share a similar core structure, the presence of different substituents and functional groups can significantly impact their biological activity and chemical properties. For example, thieno[3,2-d]pyrimidine derivatives have been studied for their potential as kinase inhibitors, while thieno[3,4-b]pyridine derivatives have shown promise as antimicrobial agents . The unique combination of the piperidine-1-carbonyl group and the methyl groups in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research.
Properties
IUPAC Name |
3,5-dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-10-12(15-8-16(2)13(10)18)20-11(9)14(19)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCSDOYMDJIHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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